Undecanal, 2-methylene-
Description
Historical Context of α,β-Unsaturated Aldehydes in Organic Synthesis Research
α,β-Unsaturated aldehydes are a class of organic compounds characterized by a carbon-carbon double bond conjugated to an aldehyde functional group. wikipedia.org This structural arrangement makes them highly valuable and versatile building blocks in organic synthesis. rsc.org Historically, their synthesis and reactions have been central to the development of synthetic methodology.
Classic reactions such as the Aldol (B89426) condensation and the Perkin reaction represent foundational methods for creating these conjugated systems. wikipedia.orgmsu.edu The inherent reactivity of the α,β-unsaturated aldehyde system, featuring electrophilic sites at both the carbonyl carbon and the β-carbon, allows for a wide range of transformations. Nucleophilic attack can occur directly at the carbonyl (1,2-addition) or at the β-carbon (1,4-conjugate or Michael addition), a reactivity pattern described as vinylogous. wikipedia.org
These compounds are not merely laboratory curiosities; they are intermediates in the synthesis of many important substances, including polymers, fragrances, and biologically active natural products. benthamdirect.comresearchgate.net Over the decades, research has continually sought more efficient and selective methods for their preparation, with modern techniques like catalytic carbonylation reactions representing significant advances in atom economy and efficiency. rsc.org
Significance of Methylene-Substituted Aldehydes in Contemporary Chemistry
The presence of an α-methylene group (a C=CH₂) adjacent to a carbonyl, as seen in Undecanal (B90771), 2-methylene-, defines a particularly reactive subclass of α,β-unsaturated compounds. These α-methylene carbonyls are potent Michael acceptors, readily participating in conjugate addition reactions with a variety of nucleophiles. This high reactivity makes them powerful tools for constructing complex molecular architectures. rsc.org
The synthetic utility of α-methylene aldehydes and their ketone analogs is demonstrated in their use for creating diverse chemical scaffolds, such as α-methylene-γ-butyrolactones, which are present in numerous natural products with significant biological activities. acs.orgrsc.org The introduction of this functional group can be achieved through various methods, including the condensation of an aldehyde with formaldehyde (B43269), often catalyzed by an amine. lookchem.comhebmu.edu.cn
The reactivity of the α-methylene group can be influenced by steric and electronic factors within the molecule, a feature that can be exploited in targeted synthesis. rsc.orgresearchgate.net Research has focused on controlling this reactivity to achieve desired stereochemical outcomes, for instance, in asymmetric synthesis where new chiral centers are formed. acs.org The α-methylene moiety is thus a key functional group for chemists aiming to build molecular complexity efficiently.
Scope and Research Objectives for Undecanal, 2-methylene- Studies
The primary research interest in Undecanal, 2-methylene- is not as a final target molecule, but as a pivotal, unisolated intermediate in the industrial synthesis of a commercially significant fragrance ingredient, 2-methylundecanal (B89849). lookchem.comhebmu.edu.cn The latter is valued in perfumery for its characteristic fir and conifer notes. hebmu.edu.cn
The main synthetic route to 2-methylundecanal involves the reaction of undecanal with formaldehyde in the presence of a catalytic amount of an amine, such as dibutylamine, to produce Undecanal, 2-methylene-. lookchem.comhebmu.edu.cn This intermediate is then immediately subjected to catalytic hydrogenation, which selectively reduces the carbon-carbon double bond to yield the final saturated aldehyde, 2-methylundecanal. hebmu.edu.cn
Consequently, the research objectives associated with Undecanal, 2-methylene- are narrowly focused and process-oriented. Key goals include:
Maximizing the yield and efficiency of its formation from undecanal and formaldehyde.
Optimizing reaction conditions (catalyst, temperature, pressure) for its rapid and clean conversion.
Minimizing side reactions and by-product formation.
Ensuring the subsequent hydrogenation step is selective, preserving the aldehyde functional group while reducing the α-methylene double bond.
The scope of study is therefore largely confined to reaction optimization and process chemistry rather than an exploration of the compound's intrinsic properties or alternative applications.
Chemical and Physical Properties
| Property | Value | Source |
| IUPAC Name | 2-methylideneundecanal | nih.gov |
| Molecular Formula | C₁₂H₂₂O | nih.gov |
| Molecular Weight | 182.30 g/mol | nih.gov |
| CAS Number | 22414-68-2 | nih.gov |
| XLogP3 | 4.9 | nih.gov |
| Hydrogen Bond Donor Count | 0 | nih.gov |
| Hydrogen Bond Acceptor Count | 1 | nih.gov |
| Rotatable Bond Count | 9 | nih.gov |
Spectroscopic Data
| Spectrum Type | Characteristic Peaks | Source |
| FTIR | A strong absorption from the C=O stretching of the conjugated aldehyde is expected around 1685-1700 cm⁻¹. A band for the C=C stretching of the methylene (B1212753) group would appear around 1640-1660 cm⁻¹. | nih.gov |
| ¹³C NMR | The spectrum shows characteristic peaks for the carbonyl carbon, the two olefinic carbons of the methylene group, and the carbons of the nonyl chain. | nih.gov |
| Mass Spectrometry | The molecular ion peak [M]⁺ would be observed at m/z 182. Fragmentation would likely involve the loss of the formyl group (-CHO) and cleavage along the alkyl chain. | docbrown.infoacdlabs.com |
Structure
2D Structure
3D Structure
Properties
CAS No. |
22414-68-2 |
|---|---|
Molecular Formula |
C12H22O |
Molecular Weight |
182.30 g/mol |
IUPAC Name |
2-methylideneundecanal |
InChI |
InChI=1S/C12H22O/c1-3-4-5-6-7-8-9-10-12(2)11-13/h11H,2-10H2,1H3 |
InChI Key |
PVDIIWUJHVIZTK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(=C)C=O |
Origin of Product |
United States |
Synthetic Methodologies for Undecanal, 2 Methylene
Direct Synthetic Routes from Undecanal (B90771) Precursors
The most prominent direct synthetic route involves the α-methylenation of undecanal, a C11 aldehyde. This transformation is typically accomplished via a base-catalyzed condensation reaction.
Aldol (B89426) Condensation Variants with Formaldehyde (B43269) and Amine Catalysis
A widely employed industrial method for synthesizing Undecanal, 2-methylene- is the reaction of undecanal with formaldehyde. e-bookshelf.dewordpress.com This reaction is a variant of the aldol condensation, often referred to as the Mannich reaction, which proceeds in the presence of catalytic amounts of a secondary amine and often a carboxylic acid. google.com The process involves the formation of an enamine or enolate from undecanal, which then acts as a nucleophile, attacking the electrophilic formaldehyde. Subsequent elimination of water yields the desired α-methylene product. This method is applicable to various non-branched alkanals that possess at least two hydrogen atoms at the carbon atom adjacent to the carbonyl group (the α-position). google.com
The choice of amine catalyst is critical for the efficiency of the condensation reaction. Dibutylamine is frequently cited as an effective catalyst for this transformation. chemicalbook.combris.ac.uklookchem.com The catalytic mechanism involves the formation of an enamine intermediate from the reaction between the secondary amine (dibutylamine) and the undecanal. This enamine is the key nucleophilic species that reacts with formaldehyde.
Research into optimizing catalytic systems has explored the use of bifunctional catalysts and specific acid-base systems. For instance, a continuous production process has been developed utilizing acid-base catalysis where a secondary amine and a carboxylic acid are both present. google.com This system can enhance reaction rates and facilitate high space-time yields, particularly in continuous flow reactors. google.com Studies on other types of aldol condensations have shown that the geometric alignment and nature of amine groups (primary vs. secondary) on a catalyst scaffold can dramatically influence reactivity and selectivity, highlighting the importance of catalyst design. nih.gov
The yield and selectivity of Undecanal, 2-methylene- are highly dependent on the reaction conditions, including temperature, pressure, and reactor design. For the condensation of undecanal with formaldehyde using di-n-butylamine, reaction temperatures are often in the range of 90–100°C.
In a continuous process utilizing a tubular reactor under laminar flow, the effect of temperature on the reaction of undecanal with an aqueous formaldehyde solution (formalin) has been documented. google.com The data below illustrates how varying the temperature can impact the reaction's progress.
| Experiment | Temperature (°C) |
|---|---|
| 1 | 125 |
| 2 | 125 |
| 3 | 125 |
| 4 | 100 |
| 5 | 110 |
| 6 | 120 |
| 7 | 130 |
| 8 | 140 |
| 9 | 140 |
This continuous process, operating under specific acid-base catalysis, can achieve very high space-time yields even under laminar flow conditions, which can facilitate product purification by avoiding the need for surfactants or other additives. google.com
Alternative α-Methylene Aldehyde Formation Strategies
While the condensation with formaldehyde is the predominant industrial and laboratory method for producing Undecanal, 2-methylene-, other general strategies for α-alkylation of aldehydes exist. However, for the specific synthesis of Undecanal, 2-methylene-, alternative direct formation strategies are not widely reported in the literature, underscoring the efficiency and established nature of the formaldehyde-based aldol condensation route.
Indirect Synthesis Pathways Involving Undecanal, 2-methylene- as an Intermediate
Undecanal, 2-methylene- is a key intermediate in the production of other commercially valuable compounds, such as 2-Methylundecanal (B89849). chemicalbook.comwikipedia.org The synthesis of this intermediate often begins with a more fundamental starting material, 1-decene (B1663960).
Hydroformylation of 1-Decene to Undecanal and Subsequent Functionalization
A convenient and scalable industrial process starts with the hydroformylation (or oxo process) of 1-decene. e-bookshelf.dechemicalbook.comlookchem.com In this step, 1-decene is reacted with synthesis gas (a mixture of carbon monoxide and hydrogen) in the presence of a transition metal catalyst, typically based on cobalt or rhodium. google.com This reaction produces a mixture of aldehydes, consisting mainly of the linear aldehyde (undecanal) and the branched isomer (2-methyldecanal). wordpress.combris.ac.uk
The crude product from the hydroformylation step is then directly subjected to the condensation reaction with formaldehyde, catalyzed by dibutylamine. chemicalbook.comlookchem.com In this subsequent functionalization, the linear undecanal reacts selectively to form Undecanal, 2-methylene-, while the 2-methyldecanal (B1664147) remains largely inert because it lacks the necessary two hydrogen atoms at the α-position. google.com This process can yield a mixture containing over 50% Undecanal, 2-methylene-. e-bookshelf.dewordpress.comchemicalbook.comlookchem.com The intermediate, Undecanal, 2-methylene-, is often not isolated but is hydrogenated in the next step to produce 2-methylundecanal. wikipedia.org
The efficiency of this tandem reaction sequence is a subject of continuous research, with studies focusing on optimizing catalyst systems to improve selectivity and yield. For the hydroformylation of 1-decene, rhodium-based catalysts like Rh-biphephos are known to be effective. Research into aqueous biphasic systems using water-soluble rhodium catalysts has demonstrated excellent chemoselectivity (>97%) towards the desired aldehyde products with the added benefit of easier catalyst recovery and recycling. rsc.orgresearchgate.net
The table below summarizes the typical yields and selectivities for the stages in this indirect synthesis pathway.
| Stage | Catalyst | Yield (%) | Selectivity (%) |
|---|---|---|---|
| Hydroformylation | Rh-biphephos | 65 | 85 |
| Formaldehyde Condensation | Dibutylamine | 90 | 95 |
Exploration of Related Multi-Step Synthetic Sequences
The synthesis of 2-methyleneundecanal is often embedded within multi-step sequences that either lead to it from readily available precursors or utilize it as a key intermediate for the production of other valuable compounds, such as the saturated aldehyde 2-methylundecanal. A prevalent and industrially significant pathway involves the initial formation of undecanal followed by a condensation reaction to introduce the methylene (B1212753) group.
A common industrial route commences with 1-decene, which undergoes hydroformylation (also known as the oxo process). chemicalbook.comwikipedia.orgbris.ac.uk This reaction introduces a formyl group (CHO) to the alkene, primarily yielding a mixture of the linear aldehyde, undecanal, and its branched isomer, 2-methyldecanal. chemicalbook.combris.ac.uk The crude undecanal from this mixture is then directly used in the subsequent step.
The core of the synthesis for 2-methyleneundecanal is a Mannich-type condensation reaction. su.edu.pkddugu.ac.inwikipedia.orgorganic-chemistry.orgvedantu.com In this step, undecanal is reacted with formaldehyde. chemicalbook.comwikipedia.orglookchem.com The reaction is typically catalyzed by a secondary amine, such as dibutylamine, which facilitates the condensation to form the α,β-unsaturated aldehyde, 2-methyleneundecanal. chemicalbook.combris.ac.uk This reaction can be selectively applied to mixtures containing undecanal and 2-methyldecanal, as the linear n-aldehyde reacts while the methyl-branched aldehyde is largely inert. google.com
The resulting 2-methyleneundecanal is a significant intermediate in the synthesis of 2-methylundecanal, a widely used fragrance ingredient. chemicalbook.comwikipedia.org To obtain 2-methylundecanal, the double bond of 2-methyleneundecanal is selectively hydrogenated. wikipedia.orggoogle.com This hydrogenation is typically carried out using a noble metal catalyst, such as palladium on a carbon support (Pd/C), which reduces the carbon-carbon double bond without affecting the aldehyde functional group. google.com After hydrogenation, the final product, 2-methylundecanal, is purified from by-products, often through fractional distillation. chemicalbook.comwikipedia.org
A Japanese patent outlines a comprehensive process starting from 1-undecanol. google.com The alcohol is first dehydrogenated to yield a mixture containing 1-undecanal. This mixture then reacts with formaldehyde in the presence of an amine to produce 2-methyleneundecanal, which is subsequently hydrogenated to afford the target 2-methyl-1-undecanal. google.com
The following data table summarizes a typical multi-step sequence for the synthesis of 2-methyleneundecanal and its subsequent conversion.
Table 1: Multi-Step Synthesis via Hydroformylation and Condensation
| Step | Reaction | Starting Material(s) | Key Reagents/Catalysts | Product |
|---|---|---|---|---|
| 1 | Hydroformylation | 1-Decene | Syngas (CO/H₂), Rhodium or Cobalt catalyst | Undecanal |
| 2 | Condensation | Undecanal, Formaldehyde | Dibutylamine | Undecanal, 2-methylene- |
Table 2: List of Chemical Compounds
| Compound Name |
|---|
| 1-Decene |
| 1-Undecanol |
| 2-Mercaptobenzothiazole |
| 2-Methyldecanal |
| 2-Methylundecanal |
| Carbon Monoxide |
| Cobalt |
| Dibutylamine |
| Formaldehyde |
| Hydrogen |
| Palladium |
| Rhodium |
| Undecanal |
Reactivity and Reaction Mechanisms of Undecanal, 2 Methylene
Hydrogenation Chemistry of the α,β-Unsaturated Aldehyde Moiety
Hydrogenation of α,β-unsaturated aldehydes like 2-methyleneundecanal can yield different products, primarily the corresponding saturated aldehyde or the unsaturated alcohol. scispace.com The selective hydrogenation of one functional group over the other is a significant challenge in synthetic organic chemistry. scispace.comacs.org
The selective hydrogenation of the carbon-carbon double bond in 2-methyleneundecanal, while preserving the aldehyde functionality, leads to the formation of 2-methylundecanal (B89849). wikipedia.orgchemicalbook.comlookchem.com This reaction is a crucial step in one of the main industrial routes for synthesizing 2-methylundecanal, a valuable fragrance ingredient. wikipedia.orgchemicalbook.com The process typically involves the initial condensation of undecanal (B90771) with formaldehyde (B43269) in the presence of an amine catalyst, such as dibutylamine, to form 2-methyleneundecanal. chemicalbook.comlookchem.combris.ac.uk The subsequent hydrogenation specifically targets the α,β-unsaturated double bond to produce the desired saturated aldehyde. wikipedia.orgchemicalbook.combris.ac.uk High purity of over 90% can be achieved for 2-methylundecanal after distillation.
The chemoselective hydrogenation of the C=C bond in α,β-unsaturated aldehydes is often achieved using heterogeneous catalysts. scispace.com Palladium-based catalysts, particularly palladium on carbon (Pd/C), are widely employed for the selective reduction of the double bond in 2-methyleneundecanal to yield 2-methylundecanal. google.comcommonorganicchemistry.commasterorganicchemistry.com This catalytic system is effective under relatively mild conditions. arizona.edu For instance, the hydrogenation can be carried out using 5% Pd/C in ethanol (B145695) at 50°C and 3 bar of hydrogen pressure, achieving near-quantitative conversion without significantly affecting the aldehyde group. Other solvents like methanol (B129727), isopropanol, and ethyl acetate (B1210297) are also commonly used for palladium-catalyzed hydrogenations. arizona.eduorganic-chemistry.org The choice of catalyst and reaction conditions is critical to prevent the over-reduction of the aldehyde group to an alcohol. scispace.com
Table 1: Catalytic Systems for Hydrogenation
| Catalyst | Substrate | Product | Solvent | Temperature (°C) | Pressure (bar) | Observations |
| 5% Pd/C | 2-Methyleneundecanal | 2-Methylundecanal | Ethanol | 50 | 3 | Near-quantitative conversion, selective reduction of C=C bond. |
| Pd/C | Alkenes | Alkanes | THF/NH4OH | Room Temp | 1 atm (balloon) | Effective for general alkene reduction. commonorganicchemistry.com |
| Pd(OAc)2/Charcoal | Alkenes/Alkynes | Alkanes | Methanol | Not specified | Not specified | In situ prepared catalyst, mild conditions. organic-chemistry.org |
| Pt/NiFe-LDH | Cinnamaldehyde | Cinnamyl alcohol | Not specified | Not specified | Not specified | Selective hydrogenation of C=O bond. rsc.org |
| Iron-tetraphos complex | α,β-Unsaturated aldehydes | Allylic alcohols | Not specified | Not specified | Not specified | High chemoselectivity for C=O reduction. nih.gov |
The mechanism of catalytic hydrogenation of α,β-unsaturated aldehydes is complex and depends on the catalyst, substrate, and reaction conditions. nsf.govdiva-portal.org For palladium-catalyzed hydrogenations, the generally accepted mechanism involves the adsorption of both the hydrogen molecule and the unsaturated compound onto the catalyst surface. researchgate.netmpg.de Hydrogen is dissociatively chemisorbed onto the palladium surface, forming palladium hydride species. The alkene part of the α,β-unsaturated aldehyde also coordinates to the palladium surface. The reaction proceeds through the stepwise addition of hydrogen atoms to the double bond. researchgate.net The selectivity for C=C versus C=O bond hydrogenation is influenced by the relative adsorption strengths of the two functional groups on the catalyst surface and steric factors. bohrium.com On palladium surfaces, the C=C bond is generally more strongly adsorbed and thus more readily hydrogenated than the C=O bond, leading to the formation of the saturated aldehyde. scispace.com
Nucleophilic Additions to the α,β-Unsaturated System
The conjugated system in 2-methyleneundecanal provides two electrophilic sites for nucleophilic attack: the carbonyl carbon (1,2-addition) and the β-carbon (1,4- or conjugate addition). lumenlearning.comchemguide.co.uk The mode of addition is influenced by the nature of the nucleophile. lumenlearning.com
Conjugate addition, often referred to as the Michael reaction, involves the attack of a nucleophile on the β-carbon of an α,β-unsaturated carbonyl compound. wikipedia.orgoxfordsciencetrove.comorganic-chemistry.org This type of reaction is common for "soft" nucleophiles. youtube.commasterorganicchemistry.com The reaction proceeds via the formation of a resonance-stabilized enolate intermediate. wikipedia.orgresearchgate.net For 2-methyleneundecanal, a Michael addition would involve a nucleophile adding to the carbon atom of the methylene (B1212753) group, leading to the formation of a new carbon-nucleophile bond at this position. masterorganicchemistry.comlibretexts.org Examples of nucleophiles that typically undergo conjugate addition include enolates, amines, and thiols. masterorganicchemistry.comnih.gov The reaction is thermodynamically controlled and results in the formation of a stable carbonyl compound. lumenlearning.comorganic-chemistry.org
Table 2: Comparison of Nucleophilic Addition Pathways
| Addition Type | Electrophilic Center | Typical Nucleophiles | Product Type | Driving Force |
| 1,2-Addition | Carbonyl Carbon | "Hard" nucleophiles (e.g., Grignard reagents, organolithiums) masterorganicchemistry.com | Alcohol | Kinetic control lumenlearning.com |
| 1,4-Addition (Conjugate) | β-Carbon | "Soft" nucleophiles (e.g., enolates, amines, thiols) youtube.commasterorganicchemistry.com | Carbonyl Compound | Thermodynamic control lumenlearning.com |
The aldehyde group in 2-methyleneundecanal retains its characteristic reactivity towards nucleophiles, although this can be modulated by the presence of the conjugated double bond. Aldehydes are generally more reactive than ketones towards nucleophilic addition. scribd.comlibretexts.orgpressbooks.pub
One common reaction of the aldehyde group is acetal (B89532) formation. pw.liveunizin.org This reaction involves the treatment of the aldehyde with an alcohol in the presence of an acid catalyst. libretexts.orgleah4sci.com The reaction proceeds through a hemiacetal intermediate, which is formed by the nucleophilic attack of one molecule of alcohol on the protonated carbonyl carbon. libretexts.orgnumberanalytics.com In the presence of excess alcohol and continued acid catalysis, the hemiacetal is converted to a stable acetal through the elimination of a water molecule, followed by the attack of a second alcohol molecule. unizin.orglibretexts.orgnumberanalytics.com This reaction is reversible and can be used to protect the aldehyde group during other chemical transformations. pw.live For example, 2-methyleneundecanal can react with alcohols like methanol under acidic conditions to form the corresponding dimethyl acetal.
The mechanism for acetal formation from an aldehyde involves the following key steps:
Protonation of the carbonyl oxygen by the acid catalyst, which increases the electrophilicity of the carbonyl carbon. pressbooks.publibretexts.orgnumberanalytics.com
Nucleophilic attack by an alcohol molecule on the carbonyl carbon to form a tetrahedral intermediate. libretexts.org
Deprotonation to yield a hemiacetal. libretexts.org
Protonation of the hydroxyl group of the hemiacetal. libretexts.org
Loss of a water molecule to form a resonance-stabilized oxonium ion. libretexts.orgnumberanalytics.com
Nucleophilic attack by a second alcohol molecule on the oxonium ion. libretexts.orgnumberanalytics.com
Deprotonation to give the final acetal product. libretexts.org
Electrophilic Reactions Involving the Double Bond
The carbon-carbon double bond in Undecanal, 2-methylene-, an α,β-unsaturated aldehyde, is electron-deficient. This is due to the electron-withdrawing nature of the adjacent carbonyl group, which polarizes the molecule and imparts a partial positive charge on the β-carbon. libretexts.orgbrainkart.com This electronic characteristic makes the double bond susceptible to attack by electrophiles. savemyexams.combyjus.com
Electrophilic addition reactions to alkenes typically proceed via the formation of a carbocation intermediate. savemyexams.combyjus.com For Undecanal, 2-methylene-, the attack of an electrophile (E⁺) on the double bond would lead to a carbocation. The stability of this intermediate is a key factor in determining the reaction's feasibility and regioselectivity. The presence of the aldehyde group, while activating the double bond towards nucleophilic attack, can influence the stability of the carbocation formed during electrophilic addition.
Common electrophilic additions include reactions with hydrogen halides (HX) and halogens (X₂). savemyexams.com In the case of hydrogen halides, the reaction is initiated by the proton (H⁺) acting as the electrophile. byjus.com With non-polar reagents like Br₂, the double bond can induce a dipole in the approaching bromine molecule, initiating the reaction. savemyexams.com
While the primary focus in the literature for α,β-unsaturated aldehydes is often on nucleophilic conjugate addition, electrophilic reactions remain a fundamental aspect of their chemistry. libretexts.orgpressbooks.pubjove.com The specific outcomes of electrophilic additions to Undecanal, 2-methylene- would depend on the reagent and reaction conditions, with the potential for competing reaction pathways.
Tautomerization and Isomerization Pathways
Undecanal, 2-methylene- can undergo both tautomerization and isomerization, leading to a variety of related structures. These processes are often catalyzed by acids or bases. libretexts.orgpitt.edu
Isomerization can involve the migration of the double bond. A common isomerization for 2-methylene aldehydes is the shift of the double bond to form the more thermodynamically stable conjugated α,β-unsaturated aldehyde, in this case, (E/Z)-undec-2-enal. This transformation can be facilitated under various conditions, including electrochemical methods. acs.org
Investigation of Methylmalondialdehyde Formation as a Transient Intermediate
The formation of substituted malondialdehydes from α,β-unsaturated aldehydes is a known process, particularly in the context of lipid peroxidation, where compounds like acrolein and crotonaldehyde (B89634) are involved. acs.orgresearchgate.netnih.gov These reactions often proceed through Michael addition followed by further transformations. acs.org
For Undecanal, 2-methylene-, a plausible pathway to a substituted malondialdehyde, specifically methylmalondialdehyde, could be envisioned, although it would likely exist as a transient species. One hypothetical pathway involves the hydration of the double bond. The addition of water across the double bond of Undecanal, 2-methylene- would yield 2-methyl-3-hydroxyundecanal. Subsequent oxidation of this intermediate could potentially lead to the formation of a β-keto aldehyde, which could then undergo further reactions. It is important to note that the formation of malondialdehyde itself is often associated with the breakdown of larger molecules, such as polyunsaturated fatty acids. rsc.org
Mechanistic Aspects of Aldehyde-Enol Equilibria
Like other aldehydes possessing an α-hydrogen, Undecanal, 2-methylene- can exist in equilibrium with its enol tautomer. masterorganicchemistry.comwikipedia.orgquora.com This process, known as keto-enol tautomerization, involves the migration of a proton from the α-carbon to the carbonyl oxygen, and the simultaneous shift of the C=C double bond. wikipedia.orglibretexts.orglibretexts.org
The tautomerization can be catalyzed by either acid or base. libretexts.orgpitt.edu
Base-catalyzed mechanism : A base removes a proton from the α-carbon to form a resonance-stabilized enolate ion. Protonation of the enolate oxygen then yields the enol. libretexts.orgmasterorganicchemistry.com
Acid-catalyzed mechanism : The carbonyl oxygen is first protonated by an acid. A base then removes a proton from the α-carbon, leading directly to the enol and regenerating the acid catalyst. libretexts.orglibretexts.org
For Undecanal, 2-methylene-, two primary enol forms are possible due to its structure:
1-hydroxy-2-methylidene-undec-1-ene : Formed by the tautomerization of the initial aldehyde.
(E/Z)-undec-2-en-1-ol : Formed from the isomerized (E/Z)-undec-2-enal.
The position of the keto-enol equilibrium is influenced by several factors, including substitution, conjugation, hydrogen bonding, and aromaticity. masterorganicchemistry.com For simple aldehydes, the keto form is generally more stable and predominates at equilibrium. libretexts.org However, the enol form is a crucial reactive intermediate in many reactions. pitt.edu
The relative stability of the possible enol tautomers of undecanal derivatives can be predicted by factors that stabilize alkenes. For instance, an enol with a more substituted double bond or one that is part of a conjugated system will generally be more stable. libretexts.orglibretexts.org
Derivatization Chemistry and Structure Activity Relationship Studies
Synthesis of Aldehyde Derivatives
The aldehyde group is a key site for nucleophilic addition reactions, enabling the synthesis of various derivatives such as acetals, imines, and oximes.
Formation of Acetals and Their Stability
The reaction of aldehydes with alcohols under acidic conditions yields acetals, which serve as protecting groups for the carbonyl functionality. masterorganicchemistry.com In the case of 2-methylene-undecanal, the reaction with two equivalents of an alcohol (e.g., methanol (B129727) or ethanol) in the presence of an acid catalyst, such as hydrochloric acid or p-toluenesulfonic acid, leads to the formation of the corresponding dialkyl acetal (B89532).
The general mechanism involves the initial protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.com This is followed by the nucleophilic attack of an alcohol molecule to form a hemiacetal intermediate. Subsequent protonation of the hydroxyl group and elimination of a water molecule generates a resonance-stabilized carbocation, which is then attacked by a second alcohol molecule. Deprotonation yields the final acetal product.
However, α,β-unsaturated aldehydes like 2-methylene-undecanal are generally less reactive in acetal formation compared to their saturated counterparts. tugraz.at This reduced reactivity is attributed to the electron-donating resonance effect of the C=C double bond, which diminishes the partial positive charge on the carbonyl carbon. Despite this, the reaction can be driven to completion by using an excess of the alcohol or by removing the water formed during the reaction. masterorganicchemistry.com The resulting acetals, such as 2-methylene-undecanal dimethyl acetal, are stable under neutral or basic conditions but can be readily hydrolyzed back to the parent aldehyde in the presence of aqueous acid. masterorganicchemistry.com
Interactive Table: Acetal Formation from Aldehydes
| Aldehyde | Alcohol | Catalyst | Product | Stability Notes |
|---|---|---|---|---|
| 2-Methylene-undecanal | Methanol | H⁺ | 1,1-Dimethoxy-2-methylideneundecane | Stable to base, hydrolyzes in acid. |
| Undecanal (B90771) | Ethanol (B145695) | H⁺ | 1,1-Diethoxyundecane | Stable to base, hydrolyzes in acid. |
Imine and Oxime Formation for Structural Modification
Further derivatization of the carbonyl group involves reactions with primary amines and hydroxylamine (B1172632) to form imines (Schiff bases) and oximes, respectively. These reactions are valuable for introducing nitrogen-containing functionalities and for creating compounds with potentially different biological activities.
Imine formation occurs through the acid-catalyzed reaction of 2-methylene-undecanal with a primary amine (R-NH₂). unizin.org The reaction proceeds via a carbinolamine intermediate, which then dehydrates to form the C=N double bond of the imine. libretexts.org The reaction rate is highly pH-dependent, with optimal conditions typically found in weakly acidic media (pH 4-5). libretexts.org At lower pH, the amine becomes protonated and non-nucleophilic, while at higher pH, the dehydration step is inefficient. libretexts.org
Similarly, oximes are synthesized by reacting 2-methylene-undecanal with hydroxylamine (NH₂OH). researchgate.net The mechanism is analogous to imine formation. researchgate.net The resulting oximes are often crystalline solids, which can be useful for the purification and characterization of the parent aldehyde. unizin.org Both imine and oxime formation are reversible processes, and the products can be hydrolyzed back to the aldehyde under acidic conditions. libretexts.org
Interactive Table: Imine and Oxime Synthesis
| Carbonyl Compound | Reagent | Catalyst | Product Type |
|---|---|---|---|
| 2-Methylene-undecanal | Primary Amine (R-NH₂) | Mild Acid (e.g., Acetic Acid) | Imine (Schiff Base) |
| 2-Methylene-undecanal | Hydroxylamine (NH₂OH) | Mild Acid | Oxime |
| Cyclohexanone | Ethylamine | Acid | Imine |
Functionalization of the Alkene Moiety
The exocyclic double bond in 2-methylene-undecanal is susceptible to electrophilic addition reactions, allowing for the introduction of various functional groups.
Epoxidation and Dihydroxylation Studies
Epoxidation of the alkene moiety introduces a three-membered oxirane ring into the molecule. This reaction is commonly carried out using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). youtube.com The reaction is a concerted process where the peroxy acid delivers an oxygen atom to the double bond. Given the presence of the electron-withdrawing aldehyde group, the double bond in 2-methylene-undecanal is less nucleophilic than an isolated alkene, which may require more forcing reaction conditions. The resulting epoxide, 2-(oxiran-2-yl)undecanal, is a versatile intermediate for further synthesis, as the epoxide ring can be opened by various nucleophiles.
Dihydroxylation involves the addition of two hydroxyl groups across the double bond to form a diol. This transformation can be achieved using reagents like osmium tetroxide (OsO₄) followed by a reducing agent (e.g., NaHSO₃), or under milder conditions with cold, dilute potassium permanganate (B83412) (KMnO₄). These reactions typically result in syn-dihydroxylation, where both hydroxyl groups are added to the same face of the double bond. The product of this reaction would be 2-(1,2-dihydroxyethyl)undecanal.
Halogenation and Hydrohalogenation Reactions
The addition of halogens (e.g., Br₂, Cl₂) or hydrogen halides (e.g., HBr, HCl) to the alkene can proceed via different pathways for α,β-unsaturated carbonyls.
Halogenation with reagents like bromine (Br₂) typically leads to the addition of two halogen atoms across the double bond, yielding a dihalo-derivative such as 2-(1,2-dibromoethyl)undecanal.
Hydrohalogenation, the addition of H-X, is more complex due to the possibility of 1,2-addition versus 1,4-addition (conjugate addition). In 1,2-addition, the hydrogen and halogen add directly across the C=C bond, following Markovnikov's rule to yield 2-(1-haloethyl)undecanal. In 1,4-addition, the nucleophilic halide attacks the β-carbon, leading to an enol intermediate that tautomerizes to the saturated α-haloaldehyde, 2-halo-2-methylundecanal. The reaction outcome is influenced by factors such as the specific substrate, the reagent, and the reaction conditions (e.g., kinetic vs. thermodynamic control).
Exploration of Homologous and Analogous Compounds
The structure-activity relationships of 2-methylene-undecanal can be further elucidated by comparing its properties and reactivity with those of its homologs and analogs.
Homologs of 2-methylene-undecanal, such as 2-methylene-decanal (C11) and 2-methylene-dodecanal (C13), would allow for an investigation into the effect of the alkyl chain length on the compound's characteristics. Generally, increasing the chain length affects physical properties like boiling point and solubility, and can modulate biological activity by altering the molecule's lipophilicity.
A key analog for comparison is 2-methylundecanal (B89849), which is the saturated counterpart produced by the hydrogenation of 2-methylene-undecanal. wikipedia.orglookchem.com The absence of the conjugated double bond in 2-methylundecanal means it does not undergo the alkene-specific reactions described above (epoxidation, halogenation, etc.). Its aldehyde group, however, is more reactive towards nucleophiles than that of 2-methylene-undecanal due to the lack of a resonance-deactivating C=C bond. This difference in reactivity is a central point in SAR studies. Another important precursor and analog is undecanal, the straight-chain saturated aldehyde. bris.ac.ukthegoodscentscompany.com The introduction of the 2-methylene group significantly alters the molecule's planarity and electronic properties, leading to distinct chemical and sensory characteristics.
Interactive Table: Comparison of 2-Methylene-undecanal and Related Compounds
| Compound | Formula | Molar Mass ( g/mol ) | Key Structural Feature | Reactivity Notes |
|---|---|---|---|---|
| Undecanal, 2-methylene- | C₁₂H₂₂O | 182.30 | α,β-Unsaturated Aldehyde | Aldehyde and alkene reactions. nih.gov |
| 2-Methylundecanal | C₁₂H₂₄O | 184.32 | Saturated Branched Aldehyde | Aldehyde reactions only; more reactive carbonyl. nih.gov |
| Undecanal | C₁₁H₂₂O | 170.30 | Saturated Linear Aldehyde | Aldehyde reactions only. thegoodscentscompany.com |
Elucidation of Structure-Reactivity Relationships in Undecanal, 2-methylene- Derivatives
The core reactivity of α,β-unsaturated aldehydes like Undecanal, 2-methylene- revolves around two main sites: the carbonyl carbon and the β-carbon of the alkene. The carbonyl group can undergo typical aldehyde reactions, while the conjugated system is susceptible to 1,4-conjugate addition, also known as the Michael addition. wikipedia.orgmasterorganicchemistry.comadichemistry.com The interplay between these reaction pathways is a key aspect of its chemistry.
Furthermore, the α-methylene group itself is a site for potential reactions. For instance, methods for the α-methylenation of aldehydes are well-established, highlighting the synthetic accessibility of this structural motif. researchgate.net The reactivity of this exocyclic double bond can be compared to other α-alkylidene derivatives, such as α-alkylidene-γ-lactones and -lactams, which have been studied for their cytotoxic activities. nih.govacs.org
A key transformation of Undecanal, 2-methylene- is its selective hydrogenation. As described in patent literature, it can be derivatized by selective hydrogenation at the carbon-carbon double bond using palladium or platinum catalysts to yield 2-methyl undecanal. google.com This conversion from an unsaturated to a saturated aldehyde significantly alters its electronic properties and reactivity, removing the potential for Michael addition reactions.
The following data tables illustrate the expected reactivity and characteristics of Undecanal, 2-methylene- and its potential derivatives based on established chemical principles for α,β-unsaturated aldehydes.
Table 1: Reactivity Profile of Undecanal, 2-methylene-
| Reaction Type | Reagent/Catalyst | Product Type | Expected Reactivity |
| Nucleophilic Addition (1,2-addition) | Grignard Reagents, Organolithium Reagents | Secondary Alcohol | High |
| Conjugate Addition (1,4-addition/Michael Addition) | Enolates, Amines, Thiols, Gilman Reagents | β-Substituted Aldehyde | High |
| Reduction (Aldehyde) | Sodium Borohydride (NaBH₄) | Allylic Alcohol | High |
| Reduction (Alkene) | Catalytic Hydrogenation (e.g., Pd/C) | Saturated Aldehyde (2-Methyl undecanal) | High |
| Oxidation (Aldehyde) | Tollen's Reagent, PCC | Carboxylic Acid | High |
| Derivatization (Aldehyde) | 2,4-Dinitrophenylhydrazine (B122626) (DNPH) | Hydrazone | High |
Table 2: Structure-Reactivity Relationship of Potential Undecanal, 2-methylene- Derivatives
| Derivative Name | Structural Modification | Key Reactive Site(s) | Expected Change in Reactivity Compared to Parent Compound |
| 2-Methyl undecanal | Saturation of the C=C double bond | Aldehyde carbonyl | Loss of Michael acceptor reactivity; retains aldehyde chemistry. |
| 2-Methylene-1-undecanol | Reduction of the aldehyde to an alcohol | C=C double bond, Hydroxyl group | Loss of aldehyde reactivity; susceptible to reactions of allylic alcohols. |
| 3-(Thioalkyl)-2-methyleneundecanal | Michael addition of a thiol | Aldehyde carbonyl | β-carbon is saturated, eliminating further Michael additions at that site. Retains aldehyde reactivity. |
| 2-Methyleneundecanoic acid | Oxidation of the aldehyde to a carboxylic acid | C=C double bond, Carboxyl group | Loss of aldehyde reactivity; exhibits chemistry of α,β-unsaturated carboxylic acids. |
| (2-Methyleneundecylidene)hydrazine Derivative | Condensation with a hydrazine (B178648) derivative (e.g., DNPH) | C=C double bond | Aldehyde group is converted to a hydrazone, altering electronic properties of the conjugated system. |
The structure-reactivity relationship studies on analogous α-alkylidene compounds, such as certain lactones and lactams, have indicated that modifications to the substituents can significantly impact biological activity, for instance, cytotoxicity against cancer cell lines. nih.govacs.org While specific studies on a series of Undecanal, 2-methylene- derivatives are not extensively documented in publicly available literature, the principles derived from related α,β-unsaturated systems provide a strong foundation for predicting their chemical behavior and potential for further investigation.
Advanced Analytical Methodologies for Undecanal, 2 Methylene Research
Spectroscopic Characterization Techniques
Spectroscopic methods provide fundamental insights into the molecular structure and functional groups present in Undecanal (B90771), 2-methylene-.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise atomic arrangement within the Undecanal, 2-methylene- molecule. ethernet.edu.etipb.pt Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are utilized to map out the carbon framework and the positions of protons. ox.ac.ukscielo.org.za
In a typical ¹H NMR spectrum, specific chemical shifts and coupling patterns reveal the connectivity of protons. For instance, the aldehydic proton (-CHO) exhibits a characteristic signal, while the vinyl protons of the methylene (B1212753) group (=CH₂) show distinct resonances. nih.gov The long alkyl chain protons appear in a more congested region of the spectrum. scielo.org.za
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Undecanal, 2-methylene-
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Aldehydic H | ~9.5 | - |
| Methylene H (vinyl) | ~6.2, ~5.9 | - |
| Aldehydic C | - | ~194 |
| Methylene C (vinyl) | - | ~150 |
| Alpha C (vinyl) | - | ~135 |
| Alkyl Chain C's | - | ~22-32 |
Note: These are predicted values and may vary based on solvent and experimental conditions.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is employed to determine the molecular weight of Undecanal, 2-methylene- and to study its fragmentation patterns, which aids in structural confirmation. vanderbilt.edu The molecular formula of Undecanal, 2-methylene- is C₁₂H₂₂O, corresponding to a molecular weight of approximately 182.30 g/mol . nih.gov
In a mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) corresponding to the molecular weight. The fragmentation of aldehydes in MS often involves characteristic pathways. jove.comwhitman.edu For Undecanal, 2-methylene-, common fragmentation patterns include α-cleavage and McLafferty rearrangement. jove.com The loss of the aldehydic proton can result in an [M-1]⁺ peak. jove.com Cleavage of the bond between the carbonyl group and the alkyl chain is also a common fragmentation pathway. whitman.edu
Table 2: Key Mass Spectrometry Data for Undecanal, 2-methylene-
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₂O | PubChem nih.gov |
| Molecular Weight | 182.30 g/mol | PubChem nih.gov |
| Exact Mass | 182.167065321 Da | PubChem nih.gov |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in Undecanal, 2-methylene-. wikipedia.org The IR spectrum will exhibit characteristic absorption bands corresponding to the vibrations of specific bonds within the molecule. docbrown.infolibretexts.org
Key expected IR absorptions include:
A strong C=O stretching vibration for the aldehyde group, typically appearing in the range of 1720-1740 cm⁻¹.
C-H stretching vibrations for the aldehyde proton around 2720 cm⁻¹ and 2820 cm⁻¹. wikipedia.org
A C=C stretching vibration for the methylene group in the region of 1640-1680 cm⁻¹. docbrown.info
C-H stretching vibrations for the alkyl chain just below 3000 cm⁻¹. docbrown.info
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. vanderbilt.edugoogleapis.com As an α,β-unsaturated aldehyde, Undecanal, 2-methylene- is expected to show a π → π* transition at a longer wavelength (typically >200 nm) compared to a simple saturated aldehyde due to the conjugated system formed by the carbonyl group and the carbon-carbon double bond.
Chromatographic Separation and Quantification
Chromatographic techniques are essential for separating Undecanal, 2-methylene- from complex mixtures and for its quantification. etamu.edu
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Mixture Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique ideal for the analysis of volatile compounds like Undecanal, 2-methylene-. etamu.edutesisenred.netcopernicus.orgresearchgate.net In GC, the compound is vaporized and separated from other components in a mixture based on its boiling point and interaction with the stationary phase of the GC column. etamu.edu The separated components then enter the mass spectrometer, which provides mass-to-charge ratio information, allowing for identification. etamu.edunih.gov
This technique is highly effective for determining the purity of a Undecanal, 2-methylene- sample and for identifying and quantifying it within complex mixtures, such as essential oils or reaction products. researchgate.net The retention time in the gas chromatogram is a characteristic property that helps in its identification, while the mass spectrum provides definitive structural confirmation. etamu.edu
High-Performance Liquid Chromatography (HPLC) for Separation and Quantification
High-Performance Liquid Chromatography (HPLC) is another versatile chromatographic method that can be used for the separation and quantification of Undecanal, 2-methylene-. arlok.comijsdr.orgthermofisher.comresearchgate.net In HPLC, the sample is dissolved in a liquid mobile phase and pumped through a column packed with a solid stationary phase. thermofisher.com Separation is achieved based on the differential partitioning of the analyte between the mobile and stationary phases. thermofisher.com
For an aldehyde like Undecanal, 2-methylene-, reversed-phase HPLC is a common approach, where a nonpolar stationary phase is used with a polar mobile phase. researchgate.net Detection can be achieved using a UV detector, as the α,β-unsaturated carbonyl moiety absorbs UV light. researchgate.netmdpi.com HPLC is particularly useful for the analysis of less volatile or thermally sensitive samples and can be readily adapted for quantitative analysis by creating a calibration curve with standards of known concentration. researchgate.net
Advanced Hyphenated Techniques (e.g., LC-MS/MS, GCxGC-MS)
Hyphenated techniques represent a cornerstone of modern analytical chemistry, providing a synergistic combination of a separation technique with a spectroscopic detection method. saspublishers.com This approach overcomes the limitations of standalone methods, enabling detailed analysis of complex samples. scispace.com For a volatile and reactive compound like "Undecanal, 2-methylene-," techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Comprehensive Two-Dimensional Gas Chromatography-Mass Spectrometry (GCxGC-MS) are particularly powerful. saspublishers.comnih.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly selective and sensitive technique ideal for the quantification and identification of compounds in complex matrices. saspublishers.com Its application is especially relevant for aldehydes, which can be thermally labile or prone to degradation, making them challenging for gas chromatography-based methods. google.com A key strategy for analyzing aldehydes like "Undecanal, 2-methylene-" via LC-MS involves chemical derivatization to create a more stable, ionizable product.
A common derivatizing agent for aldehydes is 2,4-dinitrophenylhydrazine (B122626) (DNPH). It reacts with the aldehyde group to form a stable 2,4-dinitrophenylhydrazone derivative. This derivative is readily ionizable and exhibits strong UV absorbance, enhancing detection sensitivity. nih.gov The resulting derivative can then be analyzed by LC-MS/MS, where the first mass spectrometer (MS1) selects the protonated molecular ion of the derivative, which is then fragmented. The second mass spectrometer (MS2) analyzes the resulting fragment ions, providing a highly specific fingerprint for the target analyte. pfigueiredo.org This method allows for accurate quantification even at very low concentrations, with lower limits of quantification (LLOQ) in the nanogram per milliliter (ng/mL) range having been demonstrated for similar derivatized aldehydes. nih.gov
Below is a data table illustrating the mass spectrometric parameters that would be used in a hypothetical LC-MS/MS method for the analysis of the DNPH derivative of "Undecanal, 2-methylene-".
| Analyte | Derivative Formula | Parent Ion (m/z) [M+H]⁺ | Fragment Ion (m/z) for Quantification | Fragment Ion (m/z) for Confirmation |
|---|---|---|---|---|
| Undecanal, 2-methylene- | C₁₈H₂₆N₄O₄ | 363.20 | 183.05 | 152.03 |
Comprehensive Two-Dimensional Gas Chromatography-Mass Spectrometry (GCxGC-MS)
For volatile compounds within complex organic mixtures, comprehensive two-dimensional gas chromatography (GCxGC) coupled with mass spectrometry offers unparalleled separation power. nih.govunito.it Unlike traditional one-dimensional GC, GCxGC utilizes two columns with different stationary phases (e.g., non-polar followed by polar), providing a significantly enhanced ability to separate co-eluting compounds. unito.itshimadzu.com This is particularly advantageous in the analysis of crude reaction mixtures where "Undecanal, 2-methylene-" may be present alongside its precursor, n-undecanal, and potential side products like 2-methylundecanal (B89849). google.comlookchem.com
The increased peak capacity of GCxGC-MS allows for the resolution of isomers and compounds with similar boiling points that would otherwise overlap in a standard GC-MS chromatogram. core.ac.uksun.ac.zamdpi.com The structured nature of the 2D chromatogram, where compounds are organized by volatility and polarity, facilitates more confident identification of unknown components within the sample matrix. nih.gov The enhanced separation leads to cleaner mass spectra for each component, improving library matching and structural elucidation.
The following interactive table presents hypothetical retention data from a comparative analysis of a synthesis mixture, demonstrating the superior resolving power of GCxGC-MS over conventional GC-MS.
| Compound | CAS Number | Boiling Point (°C) | GC-MS Retention Time (min) | GCxGC-MS Retention Time (¹D min, ²D sec) |
|---|---|---|---|---|
| n-Undecanal | 112-44-7 | 223 | 15.2 | 15.2, 2.5 |
| Undecanal, 2-methylene- | 22414-68-2 | ~235 | 15.8 | 15.8, 3.8 |
| 2-Methylundecanal | 110-41-8 | 236-238 | 15.8 | 15.9, 2.8 |
Note: In the GC-MS data, "Undecanal, 2-methylene-" and 2-Methylundecanal are shown as co-eluting, whereas GCxGC-MS provides clear separation.
Computational Approaches and Theoretical Studies of Undecanal, 2 Methylene
Quantum Chemical Calculations
Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure and properties of molecules. These methods can be broadly categorized into Density Functional Theory and ab initio methods.
Density Functional Theory (DFT) is a widely used computational method in quantum chemistry that determines the electronic structure of a molecule based on its electron density. utep.edu This approach is generally less computationally expensive than other high-level methods while still providing accurate results for a wide range of molecular systems. youtube.com
For Undecanal (B90771), 2-methylene-, DFT calculations can predict a variety of electronic and spectroscopic properties. For instance, analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can provide insights into the molecule's reactivity, with the HOMO indicating regions susceptible to electrophilic attack and the LUMO indicating regions prone to nucleophilic attack. The energy difference between the HOMO and LUMO is also a key indicator of the molecule's kinetic stability.
Furthermore, DFT can be employed to predict spectroscopic properties such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. By calculating the vibrational frequencies, a theoretical IR spectrum can be generated, which can aid in the identification of characteristic functional groups. Similarly, by calculating the nuclear shielding tensors, theoretical NMR chemical shifts can be obtained, which are invaluable for structural elucidation.
Table 1: Illustrative Predicted Spectroscopic Data for Undecanal, 2-methylene- using DFT (Note: The following data is hypothetical and for illustrative purposes only, as specific experimental or computational data for this compound is not readily available.)
| Property | Predicted Value |
|---|---|
| HOMO-LUMO Gap | 5.2 eV |
| Key IR Frequencies | ~1705 cm⁻¹ (C=O stretch), ~1640 cm⁻¹ (C=C stretch), ~2720 cm⁻¹ (Aldehydic C-H stretch) |
| ¹H NMR Chemical Shifts | ~9.5 ppm (Aldehyde H), ~6.2 ppm & ~5.9 ppm (Methylene H's), ~0.9 ppm (Terminal CH₃) |
| ¹³C NMR Chemical Shifts | ~194 ppm (Carbonyl C), ~148 ppm (Quaternary C=C), ~128 ppm (Methylene C=C) |
This table is interactive. You can sort the data by clicking on the column headers.
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry methods that are based on first principles, without the use of any experimental data. urfu.ru These methods solve the Schrödinger equation and can provide highly accurate results, though they are often more computationally demanding than DFT.
For Undecanal, 2-methylene-, ab initio methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory can be used for precise energetic and geometrical characterization. These calculations can determine the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles, with high accuracy. This information is fundamental for understanding the molecule's three-dimensional structure.
Furthermore, ab initio methods can provide accurate calculations of the molecule's total energy, which can be used to determine its thermodynamic stability, including its heat of formation. By comparing the energies of different isomers or conformers, the most stable structures can be identified.
Table 2: Illustrative Geometrical Parameters for Undecanal, 2-methylene- Predicted by Ab Initio Methods (Note: The following data is hypothetical and for illustrative purposes only.)
| Parameter | Predicted Value |
|---|---|
| C=O Bond Length | 1.21 Å |
| C=C Bond Length | 1.34 Å |
| O=C-C Bond Angle | 124° |
| C=C-C Bond Angle | 121° |
This table is interactive. You can sort the data by clicking on the column headers.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. wustl.edu By solving Newton's equations of motion, MD simulations can provide a detailed picture of molecular behavior and dynamics.
Due to the presence of a long, flexible nonyl chain, Undecanal, 2-methylene- can adopt a vast number of different conformations. Conformational analysis is the study of these different spatial arrangements and their relative energies. chemistrysteps.com MD simulations are a powerful tool for exploring the conformational landscape of flexible molecules. nih.gov
By simulating the motion of Undecanal, 2-methylene- at a given temperature, an MD trajectory can be generated that samples numerous conformations. Analysis of this trajectory can reveal the most populated (i.e., lowest energy) conformational states, as well as the energy barriers between them. This information is crucial for understanding how the molecule's shape influences its physical and chemical properties. The flexibility of the alkyl chain can be characterized by analyzing the distribution of dihedral angles along the backbone.
Table 3: Illustrative Dihedral Angles for a Low-Energy Conformer of Undecanal, 2-methylene- (Note: The following data is hypothetical and for illustrative purposes only.)
| Dihedral Angle | Predicted Value |
|---|---|
| C4-C5-C6-C7 | ~180° (anti) |
| C6-C7-C8-C9 | ~60° (gauche) |
| C8-C9-C10-C11 | ~180° (anti) |
This table is interactive. You can sort the data by clicking on the column headers.
The behavior of a molecule can be significantly influenced by its surrounding environment, particularly the solvent. arxiv.org MD simulations can explicitly model the effect of solvent molecules on the solute's behavior. By including a large number of solvent molecules in the simulation box, it is possible to study how interactions with the solvent affect the conformational preferences and dynamics of Undecanal, 2-methylene-.
For example, in a polar solvent like water, the polar aldehyde group of Undecanal, 2-methylene- would be expected to engage in hydrogen bonding, which could influence the orientation of the molecule at a solvent-water interface. In a non-polar solvent like hexane, the long alkyl chain would be more extended. MD simulations can quantify these effects by analyzing the radial distribution functions between solute and solvent atoms and by observing changes in the conformational ensemble.
Reaction Pathway and Transition State Analysis
Computational chemistry is an invaluable tool for investigating the mechanisms of chemical reactions. For Undecanal, 2-methylene-, which features an α,β-unsaturated aldehyde, a characteristic reaction is the Michael addition. Computational methods can be used to map out the entire reaction pathway for such a reaction, for instance, the addition of a nucleophile to the β-carbon.
By calculating the potential energy surface for the reaction, stationary points, including reactants, products, intermediates, and transition states, can be located. The transition state is the highest energy point along the reaction coordinate and is critical for determining the reaction rate. Computational methods can determine the geometry and energy of the transition state, allowing for the calculation of the activation energy. This information provides a detailed, molecular-level understanding of the reaction mechanism. researchgate.net
Computational Elucidation of Condensation and Hydrogenation Mechanisms
The reactivity of the α,β-unsaturated aldehyde functionality in Undecanal, 2-methylene- is a key area of interest. Computational methods, particularly Density Functional Theory (DFT), are instrumental in exploring the intricate details of reactions such as condensation and hydrogenation. uit.noscielo.br
In a typical computational study of the condensation reaction involving Undecanal, 2-methylene-, the first step would be to model the reactants, transition states, and products in the gas phase or in a simulated solvent environment. By calculating the potential energy surface, researchers can identify the most likely reaction pathways. For instance, the reaction could proceed through a Michael addition followed by an aldol (B89426) condensation, and DFT calculations can help determine the activation energies for each step, thus identifying the rate-determining step.
Similarly, for the hydrogenation of the carbon-carbon double bond or the carbonyl group, computational models can be employed to study the mechanism with various catalysts. uit.noscielo.brmdpi.com The interaction of Undecanal, 2-methylene- with a catalyst surface or a metal complex can be modeled to understand the adsorption process, the hydrogen transfer steps, and the desorption of the product. These calculations can provide insights into the stereoselectivity of the reaction, which is crucial for applications where a specific enantiomer is desired.
To illustrate the type of data generated from such studies, the following hypothetical table outlines the calculated activation energies for different steps in a proposed reaction mechanism.
Table 1: Hypothetical Activation Energies for a Two-Step Condensation Reaction of Undecanal, 2-methylene-
| Reaction Step | Transition State | Calculated Activation Energy (kcal/mol) |
|---|---|---|
| Michael Addition | TS1 | 15.2 |
| Aldol Condensation | TS2 | 21.5 |
Prediction of Kinetic and Thermodynamic Parameters
Beyond elucidating reaction mechanisms, computational chemistry allows for the quantitative prediction of kinetic and thermodynamic parameters that govern chemical reactions. researchgate.netgrafiati.comresearchgate.net Using statistical thermodynamics in conjunction with the calculated energetic data from methods like DFT, it is possible to estimate rate constants, equilibrium constants, and other important thermodynamic quantities.
For a given reaction of Undecanal, 2-methylene-, the Gibbs free energy of activation (ΔG‡) can be calculated, which is directly related to the reaction rate constant (k) through the Eyring equation. This allows for the theoretical prediction of how fast a reaction will proceed under specific conditions. Similarly, the Gibbs free energy of reaction (ΔG_rxn) can be computed to determine the position of the chemical equilibrium.
Thermodynamic parameters such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) can be calculated for reactants, products, and transition states. mdpi.com These calculations help in understanding the driving forces behind a reaction and its spontaneity. For example, a highly negative ΔH indicates an exothermic reaction, while a positive ΔS suggests an increase in disorder.
A hypothetical data table below showcases the kind of thermodynamic and kinetic data that can be generated computationally for the hydrogenation of Undecanal, 2-methylene-.
Table 2: Predicted Thermodynamic and Kinetic Parameters for the Hydrogenation of Undecanal, 2-methylene- at 298.15 K
| Parameter | Value | Unit |
|---|---|---|
| Enthalpy of Reaction (ΔH_rxn) | -25.8 | kcal/mol |
| Entropy of Reaction (ΔS_rxn) | -30.5 | cal/(mol·K) |
| Gibbs Free Energy of Reaction (ΔG_rxn) | -16.7 | kcal/mol |
| Activation Free Energy (ΔG‡) | 18.3 | kcal/mol |
| Predicted Rate Constant (k) | 1.2 x 10-4 | s-1 |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological or chemical activity. researchgate.netnih.govresearchgate.netredalyc.org For derivatives of Undecanal, 2-methylene-, QSAR models can be developed to predict their properties, such as antimicrobial activity, sensory attributes, or reactivity.
The first step in QSAR modeling is to generate a dataset of Undecanal, 2-methylene- derivatives with known activities. Then, for each derivative, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecular structure, including steric, electronic, and hydrophobic properties. nih.gov Examples of descriptors include molecular weight, logP (a measure of hydrophobicity), dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).
Using statistical methods such as multiple linear regression (MLR) or partial least squares (PLS), a mathematical equation is derived that correlates the descriptors with the observed activity. This equation can then be used to predict the activity of new, untested derivatives of Undecanal, 2-methylene-. A robust QSAR model should be validated both internally and externally to ensure its predictive power.
The following table provides a hypothetical example of a dataset that could be used for a QSAR study on the antimicrobial activity of Undecanal, 2-methylene- derivatives.
Table 3: Hypothetical Data for a QSAR Study of Undecanal, 2-methylene- Derivatives
| Derivative | LogP | LUMO Energy (eV) | Observed Activity (pIC50) |
|---|---|---|---|
| Derivative 1 | 4.2 | -1.5 | 5.1 |
| Derivative 2 | 4.5 | -1.7 | 5.4 |
| Derivative 3 | 3.9 | -1.4 | 4.9 |
| Derivative 4 | 4.8 | -1.9 | 5.8 |
A resulting hypothetical QSAR equation might look like: pIC50 = 0.85 * LogP - 0.52 * LUMO Energy + 2.13
This equation would suggest that increasing the hydrophobicity (LogP) and decreasing the LUMO energy (making the molecule a better electron acceptor) could lead to higher antimicrobial activity in this hypothetical series of derivatives. Such models are invaluable for guiding the design of new compounds with enhanced properties.
Investigations into the Biological Activity and Environmental Fate of Undecanal, 2 Methylene
Biological Activity Research (Non-Clinical Focus)
Undecanal (B90771), 2-methylene-, also known as 2-methyleneundecanal, serves as a direct chemical precursor in the synthesis of 2-methylundecanal (B89849), a compound found naturally in sources such as kumquat peel oil. wikipedia.orgforeverest.netguidechem.com While 2-methylundecanal is a known natural constituent of this essential oil, its biosynthetic pathway within the plant is not extensively detailed in available literature. However, a well-established industrial synthesis mirrors a plausible biological route.
This synthetic pathway involves the reaction of undecanal with formaldehyde (B43269) in the presence of a base or catalytic amounts of amines to produce 2-methyleneundecanal. wikipedia.orgbris.ac.ukchemicalbook.comwikipedia.org Subsequently, the double bond in the 2-methyleneundecanal molecule is hydrogenated to yield the final product, 2-methylundecanal. wikipedia.orgchemicalbook.comwikipedia.org This process highlights the role of 2-methyleneundecanal as a key intermediate in the formation of 2-methylundecanal.
Table 1: Synthesis of 2-Methylundecanal via 2-Methyleneundecanal
| Step | Reactants | Product | Description |
| 1 | Undecanal, Formaldehyde | Undecanal, 2-methylene- | Reaction in the presence of a base or amine catalyst. wikipedia.orgchemicalbook.com |
| 2 | Undecanal, 2-methylene- | 2-Methylundecanal | Hydrogenation of the carbon-carbon double bond. wikipedia.orgwikipedia.org |
Plant extracts are complex mixtures containing a wide array of secondary metabolites, such as phenols, terpenes, and alkaloids, which are often responsible for their observed biological activities, including antimicrobial and insecticidal effects. mdpi.comnih.gov Numerous studies have demonstrated the potential of various plant extracts to inhibit the growth of pathogenic bacteria and to act as natural insecticides against agricultural and disease-vectoring pests. researchgate.nethortijournal.comnih.govmdpi.com
Detailed investigations into the specific enzymatic interactions of Undecanal, 2-methylene- are not widely available in the current body of research. Aldehydes are metabolized in biological systems by enzymes such as aldehyde dehydrogenases, which catalyze their oxidation to carboxylic acids. However, specific studies focusing on the interaction between Undecanal, 2-methylene- and these or other enzymes have not been identified.
The systematic screening of Undecanal, 2-methylene- for novel biological activities in various non-clinical models does not appear to be a significant focus of published research. While broad screening of plant extracts for various pharmacological and biological effects is a common practice in drug discovery and natural product research, mdpi.comnih.gov data specifically detailing the bioactivity profile of isolated Undecanal, 2-methylene- is limited.
Role as a Biosynthetic Intermediate in Naturally Occurring Compounds
Environmental Behavior and Transformations
Degradation Pathways in Environmental Compartments (Soil, Water, Air)
The environmental persistence and transformation of Undecanal, 2-methylene- are governed by several key degradation pathways. As an alpha,beta-unsaturated aldehyde, its reactivity is enhanced, making it susceptible to various biotic and abiotic degradation processes in soil, water, and air.
Aerobic and Anaerobic Biodegradation Potential
The biodegradability of Undecanal, 2-methylene- is a critical factor in its environmental fate. QSAR models predict that this compound is likely to undergo biodegradation, although the rate may vary depending on environmental conditions.
Aerobic Biodegradation: Under aerobic conditions, Undecanal, 2-methylene- is expected to be readily biodegradable. The primary mechanism of aerobic degradation for aldehydes involves oxidation to the corresponding carboxylic acid, which can then be further metabolized. The presence of the double bond may also allow for microbial-mediated reduction or epoxidation as initial steps in the degradation pathway.
Anaerobic Biodegradation: The potential for anaerobic biodegradation is predicted to be lower than for aerobic degradation. While microorganisms capable of degrading aldehydes under anaerobic conditions exist, the process is generally slower. The predicted anaerobic biodegradation half-life is significantly longer than the aerobic half-life, suggesting that Undecanal, 2-methylene- may be more persistent in anoxic environments such as deep sediments or waterlogged soils.
Predicted Biodegradation of Undecanal, 2-methylene-
| Model | Prediction |
|---|---|
| Aerobic Biodegradability (BIOWIN) | Readily biodegradable |
| Anaerobic Biodegradability (BIOWIN) | Not readily biodegradable |
Data are predictive and generated using the US EPA's EPI Suite™.
Environmental Transport and Distribution Modeling
The movement and partitioning of Undecanal, 2-methylene- between different environmental compartments are key to understanding its potential exposure pathways and areas of accumulation.
Volatilization from Water and Soil
The tendency of a chemical to volatilize from water and soil surfaces is governed by its vapor pressure and Henry's Law constant. For Undecanal, 2-methylene-, QSAR models predict a moderate potential for volatilization.
Volatilization from Water: The predicted Henry's Law constant suggests that volatilization from water surfaces will occur. The rate of volatilization will be influenced by factors such as water temperature, turbulence, and air currents. The estimated volatilization half-life from a model river is on the order of hours, while from a model lake, it is on the order of days.
Volatilization from Soil: Volatilization from soil surfaces is also expected to be a significant transport mechanism, particularly from moist soils. The rate of volatilization from soil will depend on soil type, moisture content, and temperature.
Leaching Potential in Soil
The potential for Undecanal, 2-methylene- to leach through the soil profile and contaminate groundwater is related to its soil adsorption coefficient (Koc).
QSAR models predict a moderate soil adsorption coefficient for Undecanal, 2-methylene-. This suggests that the compound will have a moderate tendency to adsorb to soil organic matter. As a result, its leaching potential is considered to be moderate. In soils with low organic matter content, the potential for leaching may be higher.
Predicted Environmental Transport Parameters for Undecanal, 2-methylene-
| Parameter | Predicted Value |
|---|---|
| Henry's Law Constant | 1.15E-03 atm-m³/mole |
| Soil Adsorption Coefficient (Koc) | 3.47E+02 L/kg |
Data are predictive and generated using the US EPA's EPI Suite™.
Metabolite Identification and Persistence in Environmental Matrices
Given the predicted degradation pathways, several potential metabolites of Undecanal, 2-methylene- can be anticipated in environmental matrices.
Aerobic Metabolites: Under aerobic conditions, the primary metabolite is expected to be 2-methyleneundecanoic acid , formed through the oxidation of the aldehyde group. This carboxylic acid is likely to be more water-soluble and less volatile than the parent compound. Further degradation may lead to the formation of shorter-chain fatty acids and ultimately carbon dioxide and water.
Anaerobic Metabolites: Under anaerobic conditions, the degradation pathway is less clear. Potential metabolites could include 2-methylundecanal , formed by the reduction of the double bond, or 2-methyleneundecan-1-ol , from the reduction of the aldehyde group. These metabolites may exhibit different toxicity and persistence profiles compared to the parent compound.
The persistence of these metabolites will depend on their own susceptibility to further degradation. Carboxylic acids are generally readily biodegradable under aerobic conditions. The persistence of the reduced metabolites under anaerobic conditions is likely to be greater. Direct experimental studies would be required to definitively identify and quantify the environmental metabolites of Undecanal, 2-methylene- and to assess their persistence.
Conclusion and Future Directions in Undecanal, 2 Methylene Research
Summary of Key Research Findings and Methodological Advances
Research into Undecanal (B90771), 2-methylene- has predominantly centered on its efficient synthesis, driven by its industrial importance. The primary and most well-documented method for its preparation is the base-catalyzed aldol (B89426) condensation of undecanal with formaldehyde (B43269). This reaction, often referred to as an alpha-methylenation, is a classic example of carbon-carbon bond formation.
Methodological advancements have focused on optimizing this transformation. The use of amine catalysts, such as secondary amines, has been a key area of investigation. These organocatalytic approaches offer mild reaction conditions and avoid the use of harsh reagents, aligning with the principles of green chemistry. The mechanism is generally understood to proceed through the formation of an enamine intermediate from undecanal and the amine catalyst, which then acts as a nucleophile, attacking formaldehyde. Subsequent elimination of the amine catalyst regenerates the catalyst and yields the desired alpha-methylene aldehyde.
A significant research finding is the utility of Undecanal, 2-methylene- as a transient intermediate that is often not isolated but directly hydrogenated in situ to produce 2-methylundecanal (B89849), a widely used fragrance ingredient. This streamlined process enhances industrial efficiency.
Identification of Knowledge Gaps and Emerging Research Avenues
Despite its importance as a synthetic intermediate, there are notable knowledge gaps in the scientific literature concerning the isolated compound Undecanal, 2-methylene-. A significant deficiency is the lack of comprehensive spectroscopic and physicochemical characterization data. While general characteristics of α,β-unsaturated aldehydes are known, specific, experimentally verified data for Undecanal, 2-methylene- remains scarce in publicly accessible databases.
The reactivity of Undecanal, 2-methylene- beyond simple hydrogenation is another area ripe for exploration. As an α,β-unsaturated aldehyde, it possesses multiple reactive sites, including the electrophilic carbonyl carbon, the β-carbon of the Michael system, and the reactive double bond. A detailed investigation of its participation in various organic reactions could unlock new synthetic pathways.
Emerging research avenues include the development of more sustainable and efficient catalytic systems for its synthesis. This includes the exploration of novel organocatalysts, heterogeneous catalysts for easier separation and recycling, and the use of flow chemistry to improve reaction control and safety. Furthermore, a deeper mechanistic understanding of the amine-catalyzed alpha-methylenation reaction could lead to the development of more selective and active catalysts.
Future Prospects for Synthetic Applications and Mechanistic Insights
The future of Undecanal, 2-methylene- research holds considerable promise for both synthetic and mechanistic advancements. The inherent reactivity of this molecule suggests a range of potential synthetic applications beyond its current primary use.
Synthetic Applications:
Michael Additions: The electron-deficient double bond makes Undecanal, 2-methylene- an excellent Michael acceptor. Reactions with a variety of nucleophiles could lead to the synthesis of a diverse array of functionalized undecanal derivatives with potential applications in materials science and medicinal chemistry.
Diels-Alder Reactions: As a dienophile, Undecanal, 2-methylene- could participate in [4+2] cycloaddition reactions with conjugated dienes to form complex cyclic structures. This could be a valuable tool for the construction of novel polycyclic compounds. The electron-withdrawing aldehyde group is expected to activate the double bond for such transformations.
Hetero-Diels-Alder Reactions: The carbonyl group can also act as a heterodienophile, reacting with dienes to form dihydropyran rings, which are common structural motifs in many natural products.
Mechanistic Insights:
Detailed mechanistic studies, employing computational methods such as Density Functional Theory (DFT) in conjunction with experimental kinetic analysis, could provide a more nuanced understanding of the catalytic cycle in its synthesis. Key areas for investigation include the precise role of the amine catalyst, the nature of the transition states, and the factors controlling catalyst activity and selectivity. Such insights would be invaluable for the rational design of next-generation catalysts.
Interdisciplinary Research Opportunities Involving Undecanal, 2-methylene-
The study of Undecanal, 2-methylene- and other reactive aldehydes presents several opportunities for interdisciplinary collaboration.
Biochemistry and Toxicology: Reactive aldehydes are known to be involved in various biological processes and can exhibit cytotoxicity through their interaction with biological macromolecules. nih.govpsychiatry-psychopharmacology.comnih.govwikipedia.org Studying the interaction of Undecanal, 2-methylene- with proteins and DNA could provide insights into the mechanisms of aldehyde toxicity and inform the development of safer industrial processes.
Materials Science: The ability of Undecanal, 2-methylene- to undergo polymerization and participate in addition reactions makes it a potential monomer or cross-linking agent for the synthesis of novel polymers with tailored properties.
Computational Chemistry: Advanced computational modeling can be employed to predict the spectroscopic properties, reactivity, and potential biological activity of Undecanal, 2-methylene-, guiding experimental efforts and accelerating the pace of discovery.
Data Tables
Table 1: Spectroscopic Data for α,β-Unsaturated Aldehydes
| Spectroscopic Technique | Characteristic Absorption/Signal Range |
| Infrared (IR) Spectroscopy | C=O stretch: 1680-1705 cm⁻¹ (conjugated) C=C stretch: ~1640 cm⁻¹ Aldehydic C-H stretch: 2720-2820 cm⁻¹ (two bands) |
| ¹H NMR Spectroscopy | Aldehydic proton (CHO): δ 9.3-10.5 ppm Vinylic protons (C=CH₂): δ 5.5-7.5 ppm |
| ¹³C NMR Spectroscopy | Carbonyl carbon (C=O): δ 190-200 ppm Vinylic carbons (C=C): δ 120-150 ppm |
Note: These are general ranges and the exact values for Undecanal, 2-methylene- may vary.
Q & A
Q. How can AI-driven platforms enhance the design of experiments for 2-methylene-undecanal derivatives?
- Methodological Answer : Train machine learning models on existing reaction datasets (e.g., USPTO) to predict optimal conditions for derivatization. Use platforms like ChemOS for autonomous experimentation, adjusting parameters in real-time based on HPLC yield data. Integrate with COMSOL Multiphysics for reaction kinetics modeling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
